molecular formula CH2I2 B098493 Diiodomethane-d2 CAS No. 15729-58-5

Diiodomethane-d2

Cat. No. B098493
CAS RN: 15729-58-5
M. Wt: 269.848 g/mol
InChI Key: NZZFYRREKKOMAT-DICFDUPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diiodomethane, also known as methylene iodide, is a molecule of significant interest in various fields of chemistry, including atmospheric chemistry and photochemistry. It is a halomethane with two iodine atoms attached to a single carbon atom.

Synthesis Analysis

The synthesis of diiodomethane and its isotopologues, such as diiodomethane-d2, can be inferred from the general methods of halomethane production. Although the provided papers do not directly describe the synthesis of diiodomethane-d2, they do provide insights into the reactivity and stability of diiodomethane, which are relevant for its synthesis and handling .

Molecular Structure Analysis

The molecular structure of diiodomethane has been studied using various computational methods. The molecule is characterized by a central carbon atom bonded to two iodine atoms. The structure of an isomer, iso-diiodomethane, has been identified as a minimum energy structure, which is separated from conventional diiodomethane by a significant energy barrier . The charge distribution in iso-diiodomethane does not support a hypervalent structure, suggesting a more complex bonding situation .

Chemical Reactions Analysis

Diiodomethane undergoes photodissociation, leading to the formation of radical species and ions. The photodissociation in acetonitrile solution and the subsequent recombination of fragments to form iso-diiodomethane have been studied using ab initio molecular dynamics simulations . Additionally, the photodissociation dynamics focused on the iodine-loss channel have been investigated, revealing the importance of the iso-diiodomethane intermediate in this process . The reactivity of iso-diiodomethane with olefins has also been explored, indicating its role as a methylene transfer agent in cyclopropanation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of diiodomethane are closely related to its electronic structure and molecular dynamics. The electronic absorption spectrum of diiodomethane has been investigated, revealing several Rydberg series and valence transitions . The vibronic features accompanying these transitions provide insights into the vibrational modes of the molecule . The experimental and computational studies of the ions and neutrals in the gas phase have provided appearance energies for the ionic fragments and have correlated fragmentation channels to the electronic states of the cation .

Scientific Research Applications

  • Atmospheric Chemistry and Aerosol Formation : Diiodomethane is a crucial halocarbon in atmospheric processes, including ozone depletion and aerosol particle formation. Studies have explored its photodissociation dynamics, revealing insights into the emission of iodine atoms and the formation of iso-diiodomethane intermediates (Cartoni et al., 2015).

  • Surface Chemistry and Catalysis : Diiodomethane's interaction with surfaces like Cu(110) has been investigated, showing its role in generating C1 fragments essential for producing higher hydrocarbons (Chatterjee et al., 2014). Similarly, its chemistry on Mo(110) surfaces is studied for potential use in adsorbed methylene formation, important for various surface reactions (Weldon & Friend, 1994).

  • Photodissociation Studies : Research has been conducted on the photodissociation of diiodomethane in solutions like acetonitrile, providing insights into the formation and relaxation of intermediates such as iso-diiodomethane (Tarnovsky et al., 1999).

  • Analytical Chemistry and Atmospheric Monitoring : Diiodomethane's absorption spectrum has been studied for its potential in atmospheric monitoring, given its role in coastal IO formation (Johnson, Masiello, & Sharpe, 2006).

  • Biochemistry and Anesthetic Research : Its binding site on purple membrane was identified in X-ray diffraction experiments, providing insights into the interaction of volatile anesthetics with biological membranes (Nakagawa et al., 1994).

  • Electrochemistry and Ionic Liquid Research : Voltammetric investigations of diiodomethane in ionic liquids have been reported, highlighting its behavior in electroreductive processes and the formation of ion-pair stabilized radical anions (Bhat & Ingole, 2012).

Safety And Hazards

Diiodomethane is toxic if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation .

properties

IUPAC Name

dideuterio(diiodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2I2/c2-1-3/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFYRREKKOMAT-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496566
Record name Diiodo(~2~H_2_)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.848 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diiodomethane-d2

CAS RN

15729-58-5
Record name Diiodo(~2~H_2_)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15729-58-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diiodomethane-d2

Citations

For This Compound
6
Citations
MR Zhang, J Maeda, T Ito, T Okauchi, M Ogawa… - Bioorganic & medicinal …, 2005 - Elsevier
N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[ 18 F]fluoromethoxy-d 2 -5-methoxybenzyl)acetamide ([ 18 F]2) is a potent ligand (IC 50 : 1.71nM) for peripheral benzodiazepine receptor (PBR). …
Number of citations: 49 www.sciencedirect.com
NP Nørskov, A Bruhn, A Cole, MO Nielsen - Metabolites, 2021 - mdpi.com
… , dichlorobromomethane and diiodomethane d2, used as an … only diiodomethane d2, used as an internal standard. … showing only diiodomethane d2, used as an internal standard. …
Number of citations: 15 www.mdpi.com
A MANDAL - 2014 - hbni.ac.in
Electronic spectroscopy of molecules is of fundamental importance in furthering the understanding of the electronic structure of matter since successful development of theoretical …
Number of citations: 0 www.hbni.ac.in
N Almaraz - 2018 - search.proquest.com
… that exhibited prominent peaks in the total ion chromatograms were identified based on their mass spectra and semiquantified using internal standard method with diiodomethane-d2 as …
Number of citations: 2 search.proquest.com
ES Tillman - 2001 - search.proquest.com
The incorporation of a single methylene unit into a polystyrene (PS) macrocycle through high dilution (∼ 10− 5 M) end to end coupling with dibromomethane (DBM) or other …
Number of citations: 2 search.proquest.com
SA Iacobucci - 1996 - search.proquest.com
Insulin is a hormone which regulates numerous cellular metabolic activities by initiating a complex array of intracellular communication signals. As part of insulin's communication …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.